7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one
Description
7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one is a bicyclic organic compound characterized by a rigid 3-thia-7-azabicyclo[3.3.1]nonane scaffold with a benzyl substituent at position 7 and a ketone group at position 7. Its synthesis typically involves a double Mannich cyclization reaction between tetrahydrothiopyran-4-one, benzylamine derivatives, and paraformaldehyde in acetous methanol . X-ray crystallographic studies reveal that the bicyclic system adopts chair-chair or chair-boat conformations in the solid state, with the benzyl group influencing steric and electronic properties .
This compound exhibits notable pharmacological properties, including antiarrhythmic activity, attributed to its ability to modulate ion channels in cardiac tissues . Derivatives of this scaffold, such as hydroperchlorate salts and hydroxylated analogs, have also demonstrated stereoselective bioactivity, with conformational flexibility playing a critical role in receptor interactions .
Properties
IUPAC Name |
7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NOS/c16-14-12-7-15(8-13(14)10-17-9-12)6-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSHXQWGCKFQFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CSCC(C2=O)CN1CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701008795 | |
| Record name | 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701008795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89398-04-9 | |
| Record name | 7-Benzyl-3-thia-7-azabicyclo(3.3.1)nonan-9-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089398049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701008795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Components and Stoichiometry
The synthesis begins with 4-thianone (tetrahydrothiopyranone), benzylamine , and paraformaldehyde as the primary reactants. These reagents are combined in a molar ratio of approximately 1:1:7.7, respectively, to ensure complete cyclization. The reaction proceeds in methanol under acidic conditions, with acetic acid serving as the catalyst.
Reaction Conditions and Workflow
The mixture is refluxed for 5–6 hours , during which the Mannich reaction forms the bicyclic intermediate. Post-reflux, the solvent is evaporated under reduced pressure, yielding a viscous red oil. This crude product is partitioned between diethyl ether and water to remove polar impurities. The aqueous layer is basified with sodium hydroxide (NaOH) to liberate the free base, which is subsequently extracted into diethyl ether. Drying over anhydrous sodium sulfate followed by solvent evaporation produces a brownish-yellow solid.
Purification and Yield Optimization
Initial purification involves trituration with Skelly B (a petroleum ether fraction with a boiling range of 60–68°C), which selectively dissolves impurities. The remaining solid is subjected to sublimation at 80°C under 0.025 mm Hg , yielding pure this compound as a light yellow crystalline solid. This process achieves a moderate yield of 38% , reflecting challenges in stereochemical control during cyclization.
Mechanistic Insights into the Mannich Cyclization
The reaction mechanism involves sequential nucleophilic attacks and proton transfers characteristic of Mannich-type condensations:
-
Formation of the Iminium Ion : Benzylamine reacts with formaldehyde (generated in situ from paraformaldehyde) to form an iminium ion intermediate.
-
Nucleophilic Attack by 4-Thianone : The enolizable ketone (4-thianone) attacks the iminium ion, forming a β-amino ketone intermediate.
-
Cyclization : Intramolecular nucleophilic displacement by the sulfur atom initiates ring closure, yielding the bicyclic framework.
The chair-boat conformation of the final product, confirmed via single-crystal X-ray diffraction, arises from steric interactions between the benzyl group and the thia-azabicyclo system.
Comparative Analysis of Alternative Synthetic Approaches
While the Mannich reaction dominates the literature, other methods have been explored for related bicyclic systems:
Grignard Additions and Functionalization
Example III in the patent literature demonstrates Grignard reagent additions to the ketone group, yielding tertiary alcohols. While this modifies the 9-position, it highlights opportunities for post-synthetic diversification.
Critical Parameters Influencing Reaction Efficiency
Challenges and Limitations
The synthesis faces two primary hurdles:
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Antiarrhythmic Properties
One of the most significant applications of this compound is its antiarrhythmic activity. In a study involving anesthetized mongrel dogs with induced myocardial infarctions, the compound demonstrated the ability to suppress ventricular tachycardia effectively at doses of 3 and 6 mg/kg . The following table summarizes key findings from this study:
| Dose (mg/kg) | Effect on Ventricular Tachycardia | Blood Pressure Change |
|---|---|---|
| 3 | Marked suppression | 10% increase |
| 6 | Marked suppression | 15% increase |
Antimicrobial Activity
The compound has also been screened for antimicrobial properties against various pathogens, showing promising results in inhibiting bacterial growth. Specific studies indicate its effectiveness against Gram-positive bacteria, although comprehensive data on its spectrum of activity is still under investigation.
Case Study 1: Cardiac Arrhythmias
In a controlled study, researchers administered 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one to dogs with induced cardiac arrhythmias. The results indicated that the compound significantly reduced heart rates associated with ventricular tachycardia and improved overall cardiac function in subjects .
Case Study 2: Antimicrobial Testing
A series of tests were conducted to evaluate the antimicrobial efficacy of this compound against common bacterial strains. Results showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at varying concentrations, suggesting potential for development as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one involves its interaction with biological targets such as enzymes and receptors. The sulfur and nitrogen atoms in the bicyclic structure play a crucial role in binding to these targets, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural differences, synthesis methods, and biological activities of 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one and related compounds:
Key Findings and Insights
Role of Heteroatoms :
- The substitution of sulfur (3-thia) in the parent compound enhances conformational rigidity compared to oxygen (3-oxa) or nitrogen (3,7-diaza) analogs. This rigidity influences bioavailability and target selectivity .
- Diazabicyclo derivatives (e.g., 3,7-diaza) exhibit broader pharmacological profiles, including anticancer and analgesic actions, due to enhanced hydrogen-bonding capabilities .
Impact of Substituents :
- Benzyl Groups : The 7-benzyl group in the parent compound contributes to antiarrhythmic activity by stabilizing chair conformers, which are critical for ion channel interactions .
- Fluorophenyl/Chlorophenyl Groups : Electron-withdrawing substituents (e.g., 2-fluorophenyl in ) improve metabolic stability and binding affinity to biological targets.
- Alkoxyalkyl Chains : 7-Alkoxyalkyl derivatives show enhanced analgesic and antibacterial activities, likely due to increased membrane permeability .
Conformational Dynamics: Chair-chair conformers are prevalent in bicyclo[3.3.1]nonane systems, but chair-boat forms are observed in hydroxylated derivatives, which may reduce steric hindrance for receptor binding . Piperidone rings in diazabicyclo derivatives adopt near-ideal chair conformations, optimizing interactions with enzymes or receptors .
Synthetic Accessibility: Mannich cyclization remains the most scalable method for bicyclo[3.3.1]nonane synthesis, though photocycloaddition routes are employed for smaller bicyclo[3.1.1] systems . Wolff-Kishner decarbonylation and hydride reductions enable efficient derivatization of the 9-ketone group .
Pharmacological and Toxicological Profiles
- This compound: Demonstrates moderate antiarrhythmic efficacy with low acute toxicity in preclinical models .
- 3,7-Diazabicyclo Derivatives : Compounds like NA-332 (a β-cyclodextrin complex) show 2–3× higher analgesic activity than tramadol, with reduced toxicity .
- Halogenated Analogs : 2,4-Bis(2-chlorophenyl) derivatives exhibit potent antibacterial activity but require further toxicity profiling .
Biological Activity
7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one, also referred to by its IUPAC name (1R,5S)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one, is a bicyclic compound known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Antiarrhythmic Activity
One of the notable biological activities of this compound is its antiarrhythmic effect. In a study involving canine models, the compound was administered intravenously at doses of 3 and 6 mg/kg. It effectively suppressed induced ventricular tachycardia in five out of six dogs and caused a 10–15% increase in blood pressure shortly after administration . This suggests potential utility in managing certain cardiac arrhythmias.
The exact mechanisms underlying the biological activities of this compound are still being elucidated. However, its structural features suggest that it may interact with ion channels or receptors involved in cardiac function and cellular proliferation pathways.
Structure Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
- The presence of the benzyl group is thought to enhance lipophilicity, potentially improving membrane permeability and bioavailability.
- Variations in the thia and azabicyclo components could affect interaction with biological targets, impacting both efficacy and toxicity profiles.
Case Study 1: Antiarrhythmic Efficacy
In a controlled experiment with canine subjects, administration of the compound resulted in significant suppression of induced ventricular tachycardia. The study highlighted its potential as an alternative to traditional antiarrhythmic agents like lidocaine .
Case Study 2: Cytotoxicity Screening
A series of derivatives based on the bicyclic structure were screened for cytotoxicity against various cancer cell lines, revealing promising results that warrant further exploration into their therapeutic potential .
Q & A
What synthetic methodologies are optimal for constructing the 3-azabicyclo[3.3.1]nonan-9-one scaffold, and how can stereochemical outcomes be controlled?
Basic Research Focus
The bicyclic scaffold is typically synthesized via successive double Mannich condensation , which allows for the incorporation of substituents at key positions. For example, the title compound in was synthesized using this method, with optimized reaction conditions (e.g., temperature, solvent, and catalyst) to enhance yield and regioselectivity . Stereochemical control is achieved through crystallographic analysis (single-crystal X-ray diffraction) to confirm the spatial arrangement of substituents, as demonstrated in related compounds .
Advanced Consideration
For advanced stereochemical tuning, chiral auxiliaries or asymmetric catalysis can be employed. Computational tools (e.g., DFT calculations) may predict preferred conformations, while synchrotron-based crystallography (as in ) provides high-resolution structural validation .
How can conflicting pharmacological data for bicyclo[3.3.1]nonan-9-one derivatives be resolved?
Basic Research Focus
Contradictions in bioactivity data (e.g., antibacterial vs. anticancer efficacy) often arise from variations in substituent positioning or stereochemistry. Systematic structure-activity relationship (SAR) studies are critical. For example, highlights how modifications at C-2 and C-4 positions in analogous compounds significantly alter biological activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
